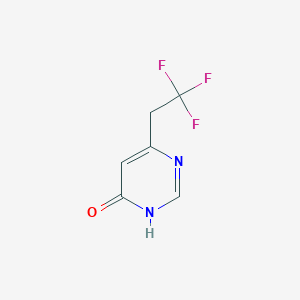

6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol

説明

6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol (6-TEP) is an important organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used in a variety of lab experiments due to its unique properties and potential applications.

科学的研究の応用

Synthesis and Chemical Properties

Trifluoromethylated Analogues of 4,5-Dihydroorotic Acid : The study by Sukach et al. (2015) explores the synthesis of trifluoromethylated analogues, highlighting the chemical versatility and potential applications of such compounds in the development of new pharmaceuticals and materials. The research demonstrates the use of trifluoromethylated pyrimidines in creating structurally novel analogues, possibly impacting drug design and synthesis (Sukach et al., 2015).

Dimerization and Hydrogen Bonding : Beijer et al. (1998) discuss the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, an attribute that can be essential in the design of supramolecular structures and materials. This study underscores the significance of pyrimidine derivatives in forming stable dimeric structures, which could have implications in nanotechnology and material sciences (Beijer et al., 1998).

Biological Applications and Potential Therapeutics

Anti-inflammatory and Analgesic Agents : The research by Muralidharan et al. (2019) on the synthesis of novel pyrimidin-2-ol derivatives and their screening for analgesic and anti-inflammatory activities illustrates the therapeutic potential of pyrimidine derivatives. These findings highlight the role of pyrimidine in developing new pharmacological agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).

COX-2 Inhibitors for Inflammation and Pain Management : Swarbrick et al. (2009) identified a series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors, showcasing the utility of pyrimidine scaffolds in creating potent and selective inhibitors for treating inflammation and pain. This research contributes to the ongoing search for more effective and safer anti-inflammatory drugs (Swarbrick et al., 2009).

作用機序

Target of Action

The primary target of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-ol is the mite species Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it a potent pesticide .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that this compound may have good bioavailability due to its lipophilic nature.

Result of Action

The result of the action of this compound is the effective control of mites. It exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae . This means that it can kill 50% of the mite population at this concentration, demonstrating its effectiveness as a pesticide.

特性

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)2-4-1-5(12)11-3-10-4/h1,3H,2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVXJKPSKLSMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

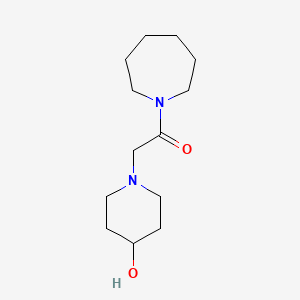

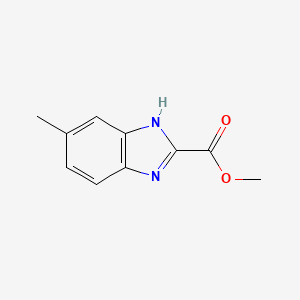

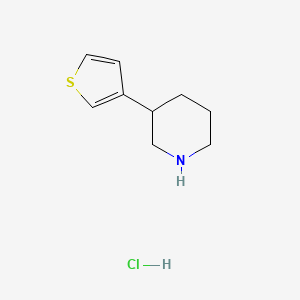

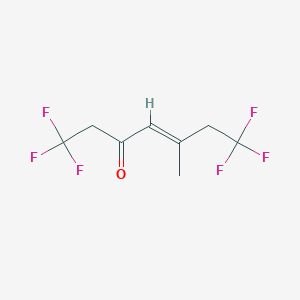

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B1486699.png)

![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)